molecular formula C18H18N6S B286745 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole

2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole

Cat. No. B286745
M. Wt: 350.4 g/mol
InChI Key: VJVNESSHYMRQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole, also known as MTT, is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. MTT is a heterocyclic compound that contains a triazole-thiadiazole ring system and an indazole moiety. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole is not fully understood. However, studies have suggested that 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole may act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has been found to have a number of biochemical and physiological effects. Studies have shown that 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has also been found to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has a number of advantages as a research tool. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to using 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole in lab experiments. For example, 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole. One area of interest is the development of 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole derivatives that have improved potency and selectivity for specific targets. Another area of interest is the development of 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole-based drug delivery systems, which could improve the efficacy and safety of 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole and to identify new potential applications for this compound.
In conclusion, 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole is a promising compound that has potential applications in various fields, including medicine and biotechnology. Further research is needed to fully understand the biological activity and mechanism of action of 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole, as well as to identify new potential applications for this compound.

Synthesis Methods

2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole can be synthesized using a variety of methods, including the reaction of 3-methylphenyl isothiocyanate with 1,2,4-triazole-3-thiol in the presence of a base, followed by the reaction of the resulting product with 2-methyl-4,5,6,7-tetrahydroindazole. Another method involves the reaction of 3-methylphenyl hydrazine with 1,2,4-triazole-3-thiol in the presence of a base, followed by the reaction of the resulting product with 2-methyl-4,5,6,7-tetrahydroindazole.

Scientific Research Applications

2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has been extensively studied for its potential applications in various fields. In the field of medicine, 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has shown promising results as an anti-cancer agent. Studies have shown that 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-4,5,6,7-tetrahydro-2H-indazole has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C18H18N6S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-methylphenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H18N6S/c1-11-6-5-7-12(10-11)17-22-24-16(19-20-18(24)25-17)15-13-8-3-4-9-14(13)21-23(15)2/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

VJVNESSHYMRQLC-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=C5CCCCC5=NN4C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=C5CCCCC5=NN4C

Origin of Product

United States

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